molecular formula C₂₄H₁₈D₇FNNaO₅ B1164301 5-Hydroxy Fluvastatin-d7 Sodium Salt

5-Hydroxy Fluvastatin-d7 Sodium Salt

Cat. No.: B1164301
M. Wt: 456.59
Attention: For research use only. Not for human or veterinary use.
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Description

5-Hydroxy Fluvastatin-d7 Sodium Salt, also known as this compound, is a useful research compound. Its molecular formula is C₂₄H₁₈D₇FNNaO₅ and its molecular weight is 456.59. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C₂₄H₁₈D₇FNNaO₅

Molecular Weight

456.59

Synonyms

(3R,5S,6E)-rel-7-[3-(4-Fluorophenyl)-5-hydroxy-1-(1-methylethyl-d7)-1H-indol-2-yl]-3,5-dihydroxy-6-heptenoic Acid Sodium Salt;  [R*,S*-(E)]-(±)-7-[3-(4-Fluorophenyl)-5-hydroxy-1-(1-methylethyl-d7)-1H-indol-2-yl]-3,5-dihydroxy-6-heptenoic Acid Monosodi

Origin of Product

United States

Contextual Background of Fluvastatin Metabolism in Research

Overview of Fluvastatin (B1673502) as an HMG-CoA Reductase Inhibitor in Experimental Paradigms

Fluvastatin is a member of the statin class of drugs, which are competitive inhibitors of HMG-CoA reductase. nih.govdrugbank.com This enzyme catalyzes the conversion of HMG-CoA to mevalonate, a rate-limiting step in the biosynthesis of cholesterol. nih.govnih.gov In experimental settings, fluvastatin is used to investigate the physiological effects of reduced cholesterol synthesis. nih.govresearchgate.net It is the first entirely synthetic HMG-CoA reductase inhibitor and is structurally distinct from the fungal-derived members of its class. nih.govnih.gov Fluvastatin is administered as a racemate, a mixture of two enantiomers: the pharmacologically active (+)-3R,5S-fluvastatin and the inactive (-)-3S,5R-fluvastatin. nih.govbioanalysis-zone.com

Stereo-specificity Considerations in Fluvastatin Metabolite Formation

Fluvastatin is administered as a racemic mixture of two enantiomers, (+)-3R,5S-fluvastatin and (-)-3S,5R-fluvastatin. nih.govbioanalysis-zone.com While both enantiomers are metabolized similarly, the pharmacokinetics can be influenced by genetic variations in the metabolizing enzymes, particularly CYP2C9. bioanalysis-zone.com Studies have shown that the pharmacokinetics of both the active (+)-3R,5S and inactive (-)-3S,5R enantiomers are dependent on the CYP2C9 genotype. bioanalysis-zone.com For instance, individuals with the CYP2C9*3 allele, which results in a less active enzyme, exhibit significantly higher plasma concentrations of both enantiomers. bioanalysis-zone.com This indicates that while the metabolic pathways are similar, the rate of metabolism for each enantiomer can be stereospecifically affected by genetic factors.

Table 2: Impact of CYP2C9*3 Genotype on Fluvastatin Enantiomer Pharmacokinetics

Genotype Mean Area Under the Curve (AUC) of (+)-3R,5S-fluvastatin (µg·L⁻¹·h) Mean Area Under the Curve (AUC) of (-)-3S,5R-fluvastatin (µg·L⁻¹·h)
CYP2C9*1/*1 173 bioanalysis-zone.com 227 bioanalysis-zone.com
CYP2C9*1/*3 231 bioanalysis-zone.com Not specified
CYP2C9*3/*3 533 bioanalysis-zone.com Not specified

Research Significance of Stable Isotope Labeled Metabolites in Pharmacological Sciences

Stable isotope-labeled compounds are indispensable tools in modern pharmacological research, particularly in the field of drug metabolism and pharmacokinetics. bioanalysis-zone.comscispace.com

Deuteration, the substitution of hydrogen atoms with their stable isotope deuterium (B1214612), is a key technique in stable isotope labeling. bioanalysis-zone.comscispace.com The resulting deuterated compound is chemically identical to its non-deuterated counterpart but has a higher mass. This mass difference allows it to be distinguished and quantified by mass spectrometry.

In the context of drug metabolism, deuterated standards, such as 5-Hydroxy Fluvastatin-d7 Sodium Salt, serve as ideal internal standards in bioanalytical methods like liquid chromatography-tandem mass spectrometry (LC-MS/MS). When analyzing biological samples (e.g., plasma or urine) for the presence of a metabolite like 5-hydroxy fluvastatin, a known amount of the deuterated analog is added to the sample. Because the deuterated standard has nearly identical physicochemical properties to the natural metabolite, it behaves similarly during sample extraction, chromatography, and ionization in the mass spectrometer. bioanalysis-zone.comscispace.com This allows for the correction of any sample loss or variability during the analytical process, leading to highly accurate and precise quantification of the metabolite. The use of a stable isotope-labeled internal standard is considered the gold standard for quantitative bioanalysis. bioanalysis-zone.comscispace.com

Advantages of Stable Isotope Labeled Compounds as Internal Standards

In quantitative bioanalysis, particularly using techniques like liquid chromatography-mass spectrometry (LC-MS/MS), an internal standard is employed to correct for the variability inherent in the analytical procedure. crimsonpublishers.comnih.gov While structurally similar compounds can be used, stable isotope-labeled (SIL) internal standards are widely considered the gold standard. crimsonpublishers.comresearchgate.net this compound is a prime example of such a standard.

The primary advantage of using a stable isotope-labeled compound like this compound lies in its near-identical physicochemical properties to the unlabeled analyte, 5-Hydroxy Fluvastatin. researchgate.net The incorporation of deuterium atoms results in a mass shift, allowing the mass spectrometer to differentiate between the internal standard and the analyte. nih.gov However, their similar behavior during sample extraction, chromatographic separation, and ionization leads to several key benefits:

Correction for Matrix Effects: Biological samples are complex matrices that can enhance or suppress the ionization of an analyte in the mass spectrometer source, leading to inaccurate quantification. Since the SIL internal standard is affected by these matrix effects in the same way as the analyte, it provides a reliable means of correction. crimsonpublishers.comthermofisher.com

Improved Accuracy and Precision: By compensating for variations in sample preparation, injection volume, and instrument response, SIL internal standards significantly enhance the accuracy and precision of quantitative assays. crimsonpublishers.com

Enhanced Method Robustness: The use of SIL internal standards contributes to the development of more robust and reliable bioanalytical methods, which is crucial in regulated research environments. thermofisher.com

Mimicking the Analyte's Behavior: Deuterated standards like this compound closely mimic the extraction recovery and potential degradation of the native analyte, providing a more accurate reflection of its concentration. researchgate.net

The table below summarizes the key advantages of using stable isotope-labeled compounds as internal standards.

AdvantageDescription
Identical Chemical Properties The stable isotope-labeled internal standard has nearly identical chemical and physical properties to the analyte, ensuring it behaves similarly throughout the analytical process.
Correction for Matrix Effects It effectively compensates for the suppression or enhancement of the analyte's signal caused by other components in the biological sample. crimsonpublishers.com
Improved Accuracy and Precision By accounting for variations in sample handling and instrument performance, it leads to more reliable and reproducible quantitative results. crimsonpublishers.com
Enhanced Sensitivity In some cases, the use of an appropriate internal standard can improve the overall sensitivity of the analytical method.
Reliable Quantification It allows for the accurate determination of the concentration of an analyte in a sample by comparing its response to that of the known concentration of the internal standard.

Chemical and Physical Properties

The chemical and physical properties of this compound are fundamental to its function as an internal standard.

PropertyValue
Chemical Name This compound pharmaffiliates.com
Synonyms (3R,5S,6E)-rel-7-[3-(4-Fluorophenyl)-5-hydroxy-1-(1-methylethyl-d7)-1H-indol-2-yl]-3,5-dihydroxy-6-heptenoic Acid Sodium Salt pharmaffiliates.com
Molecular Formula C24H18D7FNNaO5 pharmaffiliates.com
Molecular Weight 456.59 g/mol pharmaffiliates.com
CAS Number 150767-71-8 (unlabeled) scbt.com
Appearance Not specified, typically a solid
Solubility Not specified, but expected to be soluble in water and polar organic solvents

Research Findings

While specific studies explicitly detailing the use of this compound are not widely published, its application can be inferred from the established methodologies in pharmacokinetic and metabolic research of Fluvastatin. The use of deuterated internal standards for Fluvastatin and its metabolites is a common practice in bioanalytical method development and validation.

Research in this area would typically involve the following:

Development of LC-MS/MS Methods: The primary application of this compound is in the development and validation of sensitive and specific LC-MS/MS methods for the quantification of 5-Hydroxy Fluvastatin in biological matrices like human plasma.

Pharmacokinetic Studies: By accurately measuring the concentration of the 5-hydroxy metabolite over time, researchers can determine key pharmacokinetic parameters such as the rate of formation and elimination of this metabolite.

Metabolism Studies: The use of this internal standard allows for precise quantification in studies investigating the influence of genetic polymorphisms in CYP enzymes (like CYP2C9) on the metabolic profile of Fluvastatin.

Drug-Drug Interaction Studies: Accurate measurement of metabolite levels is crucial in studies assessing how co-administered drugs might affect the metabolism of Fluvastatin.

The table below outlines the expected research applications and findings related to the use of this compound.

Research AreaApplication of this compoundExpected Findings
Bioanalytical Method Validation As an internal standard for the quantification of 5-Hydroxy Fluvastatin.Establishment of a linear, accurate, and precise assay for the metabolite in biological fluids.
Pharmacokinetics To accurately determine the plasma concentration-time profile of 5-Hydroxy Fluvastatin.Characterization of the absorption, distribution, metabolism, and excretion (ADME) properties of the metabolite.
Metabolic Phenotyping To quantify the formation of 5-Hydroxy Fluvastatin in different patient populations.Understanding the inter-individual variability in Fluvastatin metabolism due to genetic or environmental factors.
In Vitro Metabolism Assays As a standard for quantifying the metabolite produced in human liver microsome or hepatocyte incubations.Elucidation of the specific roles of different CYP450 enzymes in the formation of 5-Hydroxy Fluvastatin.

Synthetic Strategies and Isotopic Modification for Research Applications

Chemical Synthesis Approaches for Fluvastatin (B1673502) and its Hydroxylated Analogs for Research Use

The chemical synthesis of fluvastatin for research purposes involves multi-step processes that construct the core indole structure and the characteristic heptenoic acid side chain. One established method involves the palladium-catalyzed Larock indole synthesis to create the indole core from precursors like an appropriate alkyne and N-isopropyl-2-iodoaniline. stackexchange.com The side chain is then typically introduced via a Heck reaction. stackexchange.com

Alternative strategies focus on building the molecule from different starting materials. For instance, a synthesis can begin with the reaction of fluorobenzene and bromoacetyl chloride, followed by a reaction with N-isopropylaniline to form a key indole intermediate, 3-(4-Fluorophenyl)-1-isopropyl-1H-indole. stackexchange.com This intermediate is then reacted with N-methyl-N-phenyl-3-amino acrolein to extend the structure, preparing it for the addition of the dihydroxy heptenoic acid side chain. stackexchange.com

A highly enantioselective synthesis method has been developed to produce specific enantiomers of fluvastatin. This approach utilizes the reaction of an aldehyde with diketene in the presence of a titanium catalyst (Ti(O-i-Pr)4) and a chiral Schiff base ligand. acs.org This reaction is followed by a diastereoselective reduction of the resulting keto group to form the desired syn-1,3-diol ester, which can be saponified to yield fluvastatin with very high enantiomeric excess (>99.9% ee). acs.org

Improved manufacturing processes have also been developed to enhance efficiency and reduce costs. One such process involves the condensation reaction of E-[3-(4-fluorophenyl)-1-(1-methylethyl)-1H-indol-2-yl]-2-propenal with the dianion of tert-butyl acetoacetate, followed by a low-temperature reduction, which avoids the isolation of an intermediate keto ester. acs.org The synthesis of hydroxylated analogs, which are known metabolites of fluvastatin, can be achieved by introducing hydroxylation steps at various points in the synthesis or through biotransformation. nih.gov

Methodologies for Targeted Deuteration of Fluvastatin Derivatives

Isotopically labeled compounds, particularly those labeled with deuterium (B1214612), are invaluable tools in metabolic research and quantitative analysis. szabo-scandic.com Deuteration creates a heavier version of the molecule that is chemically identical but physically distinguishable by mass spectrometry, making it an ideal internal standard for pharmacokinetic studies. szabo-scandic.comresearchgate.netresearchgate.net The replacement of hydrogen with deuterium can also alter the metabolic fate of a drug by strengthening the carbon-hydrogen bond, which can slow down metabolic processes that involve breaking this bond, a phenomenon known as the kinetic isotope effect. nih.govresearchgate.net

The synthesis of 5-Hydroxy Fluvastatin-d7 specifically involves the introduction of seven deuterium atoms onto the N-isopropyl group of the indole ring. The chemical name, (3R,5S,6E)-rel-7-[3-(4-Fluorophenyl)-5-hydroxy-1-(1-methylethyl-d7)-1H-indol-2-yl]-3,5-dihydroxy-6-heptenoic Acid Sodium Salt, explicitly indicates the location of this isotopic labeling. clearsynth.com

This targeted deuteration is typically achieved by using a deuterated starting material in the synthesis of the indole core. For the d7-isopropyl group, a common strategy involves using acetone-d6 (where all six hydrogens on the methyl groups are replaced by deuterium) to react with 2-iodoaniline. This forms an imine which is then reduced in situ with a deuterium-donating reducing agent, such as sodium borodeuteride (NaBD4), to introduce the seventh deuterium atom onto the central carbon of the isopropyl moiety. This deuterated N-isopropyl aniline derivative is then carried forward through the subsequent steps of the fluvastatin synthesis.

5-Hydroxy Fluvastatin-d7 Sodium Salt is synthesized as a stable isotope-labeled internal standard for use in analytical and metabolic studies. clearsynth.comlgcstandards.com In quantitative bioanalysis, particularly liquid chromatography-mass spectrometry (LC-MS), the addition of a known quantity of the deuterated standard to a biological sample (e.g., plasma or urine) allows for precise quantification of the unlabeled (native) drug and its metabolites. The deuterated standard co-elutes with the native compound but is detected at a higher mass-to-charge ratio, correcting for variations in sample preparation and instrument response.

The synthesis combines the methodologies for producing the hydroxylated fluvastatin backbone with the targeted deuteration of the isopropyl group. The resulting high-purity compound serves as a crucial tool for understanding the biotransformation, pharmacokinetics, and disposition of fluvastatin, as researchers can accurately track the parent drug and its metabolites in complex biological matrices. researchgate.netresearchgate.net

Purity and Stereochemical Assessment of Research-Grade Isotopic Standards

The utility of an isotopic standard is entirely dependent on its purity, both chemically and isotopically. A variety of analytical techniques are employed to ensure the quality of research-grade standards like this compound.

Analytical Technique Purpose of Assessment Details
High-Performance Liquid Chromatography (HPLC) Chemical PurityUsed to separate the compound from any synthetic impurities or starting materials. Purity is often determined by comparing the peak area of the main compound to the total area of all peaks, with research standards typically exceeding 98% purity. mdpi.com
Mass Spectrometry (MS) Isotopic Purity & Identity ConfirmationConfirms the molecular weight of the compound, verifying the incorporation of the deuterium atoms. It is also used to determine the isotopic enrichment (the percentage of molecules that are correctly labeled) and to identify any unlabeled or partially labeled species.
Nuclear Magnetic Resonance (NMR) Spectroscopy Structural ConfirmationProvides detailed information about the molecular structure. The absence of signals in the 1H NMR spectrum at the positions corresponding to the isopropyl group, coupled with corresponding signals in the 2H (Deuterium) NMR spectrum, confirms the location of the deuterium labels. conicet.gov.ar
Chiral Chromatography Stereochemical PurityFluvastatin is marketed as a racemic mixture of two enantiomers ((+)-3R,5S and (–)-3S,5R). conicet.gov.ar Chiral separation techniques can be used to determine the ratio of these enantiomers. Enantioselective synthesis can produce standards with a high enantiomeric excess (ee). acs.org
X-Ray Powder Diffractometry (XRPD) Solid-State CharacterizationCharacterizes the crystalline form of the solid material, which can impact its stability and solubility. conicet.gov.ar

Rigorous assessment using these methods ensures that the isotopic standard is reliable for sensitive analytical applications and provides accurate, reproducible results in metabolic research.

Advanced Bioanalytical Methodologies Employing 5 Hydroxy Fluvastatin D7 Sodium Salt

Principles and Implementation of Isotope Dilution Mass Spectrometry for Metabolite Quantification

Isotope Dilution Mass Spectrometry (IDMS) is a premier analytical technique for quantitative analysis, renowned for its high precision and accuracy. The fundamental principle of IDMS involves the addition of a known quantity of an isotopically labeled version of the analyte to the sample at the very beginning of the analytical workflow. In this context, 5-Hydroxy Fluvastatin-d7 Sodium Salt serves as the ideal internal standard for the quantification of the native (unlabeled) 5-Hydroxy Fluvastatin (B1673502).

The key to the effectiveness of IDMS lies in the fact that the stable isotope-labeled standard is chemically identical to the analyte of interest. Consequently, it behaves in the exact same manner during sample preparation, extraction, chromatographic separation, and ionization in the mass spectrometer. Any sample loss or variability that occurs during these steps will affect both the native analyte and the labeled standard equally. By measuring the ratio of the mass spectrometric signal of the native analyte to that of the known amount of added labeled standard, one can calculate the initial concentration of the analyte with exceptional accuracy, effectively canceling out procedural errors.

The implementation process is as follows:

Standard Addition: A precise, known amount of this compound is spiked into the biological sample (e.g., plasma, urine) containing the unknown quantity of 5-Hydroxy Fluvastatin.

Sample Homogenization and Extraction: The sample is thoroughly mixed to ensure equilibrium between the native analyte and the internal standard. Subsequently, extraction procedures (e.g., solid-phase extraction or liquid-liquid extraction) are performed to isolate the analytes from the complex biological matrix.

Analysis by Mass Spectrometry: The extracted sample is then analyzed, typically by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The mass spectrometer is set to detect the specific molecular masses of both the native 5-Hydroxy Fluvastatin and the deuterated 5-Hydroxy Fluvastatin-d7.

Quantification: A calibration curve is constructed by analyzing standards containing known concentrations of the native analyte and a fixed concentration of the internal standard. The concentration of the analyte in the unknown sample is then determined by comparing its peak area ratio (analyte/internal standard) to the calibration curve.

The "d7" designation indicates that seven hydrogen atoms in the 5-Hydroxy Fluvastatin molecule have been replaced with deuterium (B1214612), a stable isotope of hydrogen. This mass difference is easily resolved by a mass spectrometer, allowing for distinct and simultaneous measurement of both compounds without mutual interference.

Chromatographic Separation Techniques for Metabolite Profiling

Prior to mass spectrometric analysis, chromatographic separation is essential to isolate the analyte and its internal standard from other endogenous components in the biological matrix, which could otherwise interfere with the measurement and cause ion suppression.

Liquid chromatography is the predominant separation technique for analyzing statin drugs and their metabolites due to their polarity and thermal instability. Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is a widely used modality. In this technique, a non-polar stationary phase (typically C18) is used with a polar mobile phase. 5-Hydroxy Fluvastatin and its d7-labeled counterpart, being relatively polar compounds, will elute from the column at a specific retention time determined by the exact mobile phase composition and gradient. Since their chemical structures are nearly identical, 5-Hydroxy Fluvastatin and this compound co-elute, meaning they exit the chromatography column at virtually the same time.

Ultra-Performance Liquid Chromatography (UPLC) represents a significant advancement over traditional HPLC. UPLC systems utilize columns with smaller particle sizes (typically sub-2 µm), which allows for operation at higher pressures. This results in much faster analysis times, improved resolution, and narrower peaks, leading to enhanced sensitivity. The fundamental principles of separation remain the same as in RP-HPLC, with the deuterated standard co-eluting with the native analyte.

Below is a table showing a typical set of parameters for an LC method used in the analysis of Fluvastatin and its metabolites.

ParameterTypical Value
Chromatography System UPLC or HPLC
Column C18 (e.g., 2.1 x 50 mm, 1.8 µm)
Mobile Phase A Water with 0.1% Formic Acid or 5mM Ammonium Acetate
Mobile Phase B Acetonitrile (B52724) or Methanol with 0.1% Formic Acid
Flow Rate 0.3 - 0.5 mL/min
Gradient Linear gradient from ~20% B to ~95% B
Column Temperature 35 - 45 °C

Gas Chromatography (GC) is a powerful separation technique that is typically reserved for volatile and thermally stable compounds. Analytes are vaporized and separated in a gaseous mobile phase. Statin metabolites like 5-Hydroxy Fluvastatin are polar, non-volatile, and thermally labile. Direct analysis by GC is therefore not feasible.

To make such compounds amenable to GC analysis, a chemical derivatization step is required. Derivatization involves reacting the analyte to form a more volatile and thermally stable derivative (e.g., through silylation). This process adds complexity, time, and potential sources of error to the analytical workflow. Consequently, due to the straightforward compatibility of LC with compounds like 5-Hydroxy Fluvastatin and the avoidance of derivatization, GC is rarely, if ever, used for the routine analysis of statin metabolites in modern bioanalytical laboratories.

Mass Spectrometric Detection Strategies

Mass spectrometry provides the high selectivity and sensitivity required for detecting and quantifying low-concentration metabolites in complex samples.

Triple Quadrupole Mass Spectrometry (MS/MS) operating in Multiple Reaction Monitoring (MRM) mode is the gold standard for targeted quantification in bioanalysis. This technique offers exceptional selectivity and sensitivity by monitoring a specific precursor-to-product ion transition for a given analyte.

The process for 5-Hydroxy Fluvastatin and its d7-standard is as follows:

Precursor Ion Selection: In the first quadrupole (Q1), only ions corresponding to the molecular mass of the analyte (the precursor ion) are allowed to pass. For 5-Hydroxy Fluvastatin, this would be its protonated molecule [M+H]⁺. For the internal standard, Q1 is set to select the mass of the protonated 5-Hydroxy Fluvastatin-d7 [M+H]⁺.

Fragmentation: The selected precursor ions are then fragmented in the second quadrupole (Q2), which acts as a collision cell.

Product Ion Selection: The third quadrupole (Q3) is set to select only a specific, characteristic fragment ion (the product ion) for each analyte.

By monitoring a unique mass transition (precursor ion → product ion), the instrument can selectively detect the analyte of interest even if other compounds with the same molecular weight are present. The instrument rapidly switches between monitoring the MRM transition for the native analyte and the transition for the internal standard.

The table below illustrates the specific mass transitions that would be monitored.

CompoundPrecursor Ion (m/z)Product Ion (m/z)Mode
5-Hydroxy Fluvastatin428.2268.1ESI+
5-Hydroxy Fluvastatin-d7435.2275.1ESI+

Note: The exact m/z values can vary slightly based on instrumentation and adduct formation. The +7 Da mass shift is reflected in both the precursor and the retained deuterated fragment of the product ion.

High-Resolution Mass Spectrometry (HRMS), using analyzers like Time-of-Flight (TOF) or Orbitrap, provides highly accurate mass measurements, typically to within 5 parts per million (ppm). This capability is invaluable for the unambiguous identification of metabolites and for distinguishing between compounds with very similar nominal masses. While triple quadrupole instruments are often used for quantification, HRMS is a powerful tool for metabolite discovery and structural confirmation.

In the context of analyzing 5-Hydroxy Fluvastatin, HRMS can:

Confirm Elemental Composition: By measuring the exact mass of a detected peak, software can calculate the most likely elemental formula, confirming the identity of 5-Hydroxy Fluvastatin.

Identify Unknown Metabolites: During drug development, HRMS can help identify novel or unexpected metabolites by providing their accurate mass, which is the first step in structure elucidation.

Enhance Specificity: The use of this compound in an HRMS analysis provides an anchor point. The characteristic isotopic pattern of the deuterated compound and the precise mass difference between it and the native metabolite serve as a powerful confirmation tool, reducing the likelihood of false positives.

Rigorous Bioanalytical Method Development and Validation for Labeled Metabolites

The use of stable isotope-labeled compounds, such as this compound, as internal standards (IS) is a cornerstone of modern quantitative bioanalysis, particularly in liquid chromatography-tandem mass spectrometry (LC-MS/MS). aptochem.com An internal standard is essential for a robust, high-throughput bioanalytical method as it provides a measure of control for variability during sample extraction, chromatographic injection, and the ionization process. aptochem.com A deuterated internal standard is considered the gold standard because its physicochemical properties are nearly identical to the analyte of interest (the non-labeled compound), ensuring it behaves similarly during all stages of the analysis. aptochem.com This co-eluting, stable isotope-labeled IS compensates for potential variations, thereby enhancing the accuracy and precision of the quantification of the target metabolite in complex biological matrices. aptochem.comclearsynth.com

Regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) have established comprehensive guidelines for the validation of bioanalytical methods to ensure the reliability and integrity of the data generated. bohrium.comfda.govpharmacompass.com These validation procedures are critical for methods employing labeled metabolites like this compound.

Evaluation of Linearity and Calibration Curve Performance

The linearity of an analytical method is its ability to elicit test results that are directly proportional to the concentration of the analyte within a given range. For the quantification of 5-hydroxy fluvastatin using its deuterated salt as an internal standard, a calibration curve is constructed by plotting the peak area ratio (analyte/internal standard) against the nominal concentration of the analyte. mdpi.com

The performance of the calibration curve is assessed using several parameters:

Concentration Range: The curve must cover the expected range of concentrations in the study samples, from the lower limit of quantification (LLOQ) to the upper limit of quantification (ULOQ). A typical method for fluvastatin was validated over a concentration range of 1 - 6 μg/ml. researchgate.net

Number of Standards: A minimum of six to eight non-zero concentration standards are typically used to define the calibration curve. mdpi.com

Regression Analysis: The relationship between concentration and response is typically evaluated using a linear regression model. researchgate.net To handle variations in variance across the concentration range (heteroscedasticity), a weighted least squares linear regression is often employed, with common weighting factors being 1/x or 1/x². mdpi.comresearchgate.net

Correlation Coefficient (r or r²): The coefficient of determination (r²) should ideally be ≥ 0.99. researchgate.net One study on fluvastatin reported a linearity of r > 0.9998. researchgate.net

Accuracy of Standards: The calculated concentration of each calibration standard should be within ±15% of its nominal value, except for the LLOQ, where a limit of ±20% is acceptable.

Table 1: Typical Calibration Curve Performance Criteria

ParameterAcceptance CriteriaRationale
Calibration Model Linear, often with weighting (e.g., 1/x²)Corrects for non-uniform variance across the concentration range. researchgate.net
Correlation Coefficient (r²) ≥ 0.99Demonstrates a strong correlation between the instrument response and analyte concentration. researchgate.net
Standard Points Accuracy Within ±15% of nominal valueEnsures the accuracy of the calibration model used for quantification.
LLOQ Accuracy Within ±20% of nominal valueAcknowledges the higher potential variability at the lowest concentration level.

Assessment of Analytical Precision and Accuracy in Biological Matrices

Precision describes the closeness of repeated individual measurements, while accuracy reflects the closeness of the mean test results to the true value. Both are critical for ensuring the reliability of a bioanalytical method and are assessed by analyzing quality control (QC) samples at multiple concentration levels (low, medium, and high) in the same biological matrix as the study samples.

Precision: Expressed as the relative standard deviation (%RSD) or coefficient of variation (%CV), precision is evaluated through both intra-day (repeatability) and inter-day (intermediate precision) analyses. For a method to be considered precise, the %RSD should not exceed 15% for all QC levels, and not more than 20% for the LLOQ. pharmacompass.com

Accuracy: Determined by comparing the mean calculated concentration to the nominal concentration, accuracy is expressed as the percent relative error (%RE) or percent bias. The mean concentration should be within ±15% of the nominal values for all QCs and within ±20% for the LLOQ. pharmacompass.com

The use of a deuterated internal standard like this compound is instrumental in achieving high precision and accuracy, as it effectively normalizes variations that can occur during sample processing and analysis. clearsynth.com

Table 2: FDA/EMA Acceptance Criteria for Precision and Accuracy

Analysis TypeConcentration LevelPrecision (%RSD)Accuracy (%RE)
Intra-day & Inter-day Low, Medium, High QC≤ 15%Within ±15%
Intra-day & Inter-day Lower Limit of Quantification (LLOQ)≤ 20%Within ±20%
Batch Acceptance Quality Control SamplesAt least 67% of QCs must be within ±15% of nominal values.At least 50% of QCs at each level must be within ±15%. pharmacompass.com

Investigation of Analytical Sample Stability and Matrix Effects

Analytical Sample Stability The stability of the analyte in the biological matrix must be thoroughly evaluated to ensure that the measured concentration accurately reflects the concentration at the time of sample collection. Stability is assessed by analyzing QC samples subjected to various storage and handling conditions anticipated during the study. Key stability tests include:

Freeze-Thaw Stability: Evaluates the impact of repeated freezing and thawing cycles.

Short-Term (Bench-Top) Stability: Assesses stability at room temperature for a duration that mimics sample handling time.

Long-Term Stability: Determines stability under frozen storage conditions over a period that meets or exceeds the study's storage duration.

Post-Preparative (Autosampler) Stability: Confirms that the processed samples remain stable in the autosampler until analysis.

The analyte is considered stable if the mean concentration of the tested QC samples is within ±15% of the nominal concentration.

Matrix Effects Matrix effects are a significant concern in LC-MS/MS analysis, defined as the alteration of ionization efficiency due to co-eluting components from the biological matrix. nih.govtandfonline.com These effects can manifest as ion suppression (loss of signal) or ion enhancement (increase in signal), both of which can compromise the accuracy and precision of the method. nih.govresearchgate.net The primary cause is interference from endogenous matrix components like phospholipids, which can affect the desolvation and ionization of the analyte in the mass spectrometer's ion source. nih.govnebiolab.com

The use of a stable isotope-labeled internal standard, such as this compound, is the most effective strategy to compensate for matrix effects. clearsynth.comtandfonline.com Because the deuterated IS co-elutes with the analyte and has nearly identical ionization properties, it is affected by matrix interferences in the same way as the analyte. aptochem.com Consequently, the peak area ratio of the analyte to the internal standard remains constant, even if both signals are suppressed or enhanced, thus correcting for the matrix effect and ensuring reliable quantification. clearsynth.com

Sample Preparation Techniques for Complex Biological Matrices in Research (e.g., Protein Precipitation)

The goal of sample preparation is to extract the analyte and internal standard from the biological matrix (e.g., plasma, urine) and remove interfering substances prior to analysis. nih.gov For high-throughput analysis, protein precipitation (PPT) is a commonly used technique due to its simplicity, speed, and low cost. frontiersin.org

In a typical PPT procedure, a water-miscible organic solvent, such as acetonitrile or methanol, is added to the plasma sample. This disrupts the hydration shell around proteins, causing them to denature and precipitate out of the solution. After centrifugation, the clear supernatant containing the analyte and internal standard is collected for analysis.

While PPT is straightforward, it is less selective than other techniques and can result in significant matrix effects because it may not effectively remove other endogenous components like phospholipids. researchgate.netfrontiersin.org More rigorous but complex techniques like liquid-liquid extraction (LLE) or solid-phase extraction (SPE) can provide cleaner extracts, reducing the potential for matrix interference. frontiersin.org The choice of extraction method often involves a trade-off between sample cleanliness, recovery, throughput, and cost.

Complementary Analytical Techniques in Metabolite Determination (e.g., Spectrophotometry, Electrochemistry)

While LC-MS/MS is the gold standard for quantifying low levels of metabolites like 5-hydroxy fluvastatin with high specificity, other analytical techniques can be complementary in different stages of drug analysis.

Spectrophotometry: UV-Visible spectrophotometry is a cost-effective and robust technique often used for the quantitative analysis of the parent drug, fluvastatin, in bulk form and pharmaceutical dosage forms. researchgate.net Methods have been developed based on the UV absorbance of fluvastatin, with detection often set around 235 nm or 305 nm. researchgate.netresearchgate.net Kinetic spectrophotometric methods have also been developed based on the reaction of fluvastatin with a chromogenic agent. nih.gov While generally lacking the sensitivity and selectivity required for metabolite analysis in complex biological fluids, spectrophotometry is valuable for quality control of the drug substance itself.

Electrochemistry: Electrochemical methods, such as various forms of voltammetry, have been applied to the determination of fluvastatin in pharmaceutical preparations and biological fluids. nih.gov These techniques measure the current resulting from the oxidation or reduction of the analyte at an electrode surface. They can offer high sensitivity but may be susceptible to interference from other electroactive compounds in the matrix unless combined with a separation technique.

These complementary techniques are generally more suited for the analysis of the parent drug at higher concentrations and are less frequently used for the specific quantification of metabolites like 5-hydroxy fluvastatin in bioanalytical studies, where the superior selectivity and sensitivity of LC-MS/MS are required.

Applications in Non Clinical Metabolic Research

Investigation of Enzyme Kinetics and Reaction Phenotyping of Fluvastatin (B1673502) Hydroxylation in In Vitro Systems.nih.govnih.gov

Reaction phenotyping studies have revealed that while CYP2C9 is the primary enzyme responsible for the formation of 6-hydroxy- and N-deisopropyl-fluvastatin, the 5-hydroxylation pathway is more complex. nih.gov Multiple enzymes, including CYP2C9, CYP3A4, CYP2C8, and CYP2D6, contribute to the formation of 5-hydroxy-fluvastatin. nih.govnih.gov This redundancy in the metabolic pathway suggests a lower likelihood of significant drug-drug interactions that could completely inhibit fluvastatin's metabolic clearance. nih.gov

The affinity of fluvastatin for various CYP enzymes has been characterized through the determination of Michaelis-Menten constants (Km). For the formation of 5-hydroxy-fluvastatin, the Km values for recombinant CYP2C9, CYP2C8, and CYP3A4 are approximately 1 µM, 2.8 µM, and 7.1 µM, respectively. nih.gov The total formation of all fluvastatin metabolites in human liver microsomes exhibits biphasic kinetics, with apparent Km values in the ranges of 0.2 to 0.7 µM and 7.9 to 50 µM, indicating the involvement of both high-affinity and low-affinity enzyme components. nih.gov

Table 1: Michaelis-Menten Constants (Km) for 5-Hydroxy-Fluvastatin Formation by Recombinant CYP Enzymes

Enzyme Km (µM)
CYP2C9 ~1.0
CYP2C8 ~2.8

This table is generated based on data from in vitro studies with recombinant enzymes. nih.gov

Inhibition studies are crucial for predicting potential drug-drug interactions. The formation of 5-hydroxy-fluvastatin is reduced by inhibitors of CYP2C9, CYP3A4, and CYP2C8. nih.gov Conversely, fluvastatin itself has been shown to be an inhibitor of CYP2C9. In human liver microsomes, fluvastatin inhibits the hydroxylation of the CYP2C9 substrates tolbutamide (B1681337) and diclofenac (B195802) with Ki values of 0.3 µM and 0.5 µM, respectively. nih.gov This indicates that fluvastatin has the potential to affect the metabolism of other drugs that are primarily cleared by CYP2C9. nih.gov However, fluvastatin shows minimal to no inhibitory effect on other CYP isoforms like CYP1A2, CYP2C19, and CYP3A4 at concentrations up to 100 µM. nih.gov

Inducers of CYP enzymes can increase the metabolic clearance of substrate drugs. The non-specific CYP inducer rifampicin (B610482) has been shown to significantly increase the oral clearance of fluvastatin. nih.gov

Assessment of Metabolic Stability and In Vitro Clearance in Experimental Models

Metabolic stability assays are a cornerstone of preclinical drug development, providing an early assessment of a compound's susceptibility to metabolism. These studies, typically conducted in human liver microsomes or hepatocytes, determine the rate at which the parent drug is metabolized. thermofisher.com The in vitro half-life (t½) and intrinsic clearance (CLint) are key parameters derived from these experiments. thermofisher.com For fluvastatin, these studies have demonstrated that it is extensively metabolized. nih.gov

The use of 5-Hydroxy Fluvastatin-d7 Sodium Salt as an internal standard in these assays is critical for accurate quantification of the parent drug and its primary metabolite over time. This allows for the precise calculation of metabolic stability parameters.

Table 2: Example Data from an In Vitro Metabolic Stability Assay of Fluvastatin in Human Liver Microsomes

Time (min) Fluvastatin Remaining (%)
0 100
15 75
30 50
60 25
90 10

This table represents hypothetical data to illustrate the concept of a metabolic stability assay. thermofisher.com

Utility in Metabolite Identification and Structural Elucidation Studies via Isotope Labeling.mdpi.comnih.gov

Stable isotope-labeled compounds, such as this compound, are invaluable tools in metabolite identification studies using liquid chromatography-mass spectrometry (LC-MS). mdpi.comnih.gov The known mass shift between the deuterated standard and the non-labeled metabolite allows for the confident identification of the metabolite in complex biological matrices. The deuterated internal standard co-elutes with the analyte of interest, which helps to account for any variations in sample preparation and instrument response, leading to more accurate and precise quantification. nih.gov

Hydrogen-deuterium exchange mass spectrometry (HDX-MS) is a powerful technique used to probe the structure and dynamics of molecules by measuring the exchange of labile protons with deuterium (B1214612). mdpi.com In the context of metabolite structural elucidation, HDX-MS can help determine the number of exchangeable hydrogens (e.g., in -OH, -NH, -COOH groups) in a molecule. mdpi.com When a metabolite is exposed to a deuterated solvent like D₂O, the labile protons exchange with deuterium, resulting in a measurable mass increase. mdpi.com The use of a deuterated standard like 5-Hydroxy Fluvastatin-d7 is advantageous in these studies as a reference compound, aiding in the interpretation of the mass spectral data and confirming the sites of metabolism.

Characterization of Metabolic Pathways in Pre-clinical Animal Models

Preclinical animal models are essential for understanding the in vivo metabolism and disposition of a drug candidate before human studies. Fluvastatin has been studied in various animal models to characterize its metabolic pathways. Following oral administration, fluvastatin is rapidly and extensively absorbed and metabolized. nih.gov The primary route of excretion is through the feces, indicating significant biliary excretion of the metabolites. nih.gov The major metabolic pathways observed in animal models mirror those seen in in vitro systems, namely hydroxylation and N-deisopropylation. nih.gov The use of this compound as an internal standard is critical for the accurate quantification of the 5-hydroxy metabolite in biological samples from these animal studies, allowing for a detailed characterization of this specific metabolic route.

Role in Pharmacokinetic Research and Translational Modeling Pre Clinical/theoretical

Integration of Metabolic Data into Pharmacokinetic Modeling Approaches (e.g., Compartmental and Non-Compartmental Analysis)

The development of reliable pharmacokinetic (PK) models depends on high-quality data describing the concentration of a drug and its metabolites over time. 5-Hydroxy Fluvastatin-d7 Sodium Salt is instrumental in generating this essential data for 5-hydroxyfluvastatin, a key metabolite of fluvastatin (B1673502). drugbank.comnih.gov This accurate quantification allows for the integration of metabolic data into both compartmental and non-compartmental analysis (NCA).

Non-Compartmental Analysis (NCA) methods calculate key PK parameters directly from the observed concentration-time data without making assumptions about the underlying physiological compartments. quantics.co.ukallucent.com For metabolites like 5-hydroxyfluvastatin, this allows for the determination of parameters such as the maximum concentration (Cmax), time to reach maximum concentration (Tmax), and the area under the concentration-time curve (AUC). allucent.com The precision afforded by using a deuterated internal standard ensures the reliability of these fundamental exposure parameters. nih.gov

Compartmental modeling approaches describe the body as a series of interconnected compartments through which the drug and its metabolites move. allucent.com These models use the concentration data of both the parent drug (fluvastatin) and its metabolites to define rate constants for absorption, distribution, metabolism, and elimination. By accurately measuring the formation and elimination of 5-hydroxyfluvastatin, researchers can build sophisticated parent-metabolite models. These models can simulate the metabolic conversion process, providing deeper insights into the kinetics of fluvastatin's transformation and the subsequent disposition of the metabolite.

Table 1: Representative Pharmacokinetic Parameters for Fluvastatin Determined via Non-Compartmental Analysis After Oral Administration. The quantification of metabolites is critically dependent on the use of internal standards like this compound.
ParameterDescriptionTypical Value for FluvastatinSource
CmaxMaximum observed plasma concentration.Variable; formulation-dependent (e.g., ~61 ng/mL for 80 mg ER tablet). nih.gov
TmaxTime to reach Cmax.~2.5 hours (ER tablet); ~0.8 hours (IR capsule). nih.gov
AUCArea under the plasma concentration-time curve, a measure of total drug exposure.Variable; formulation-dependent (e.g., ~253 ng·h/mL for 80 mg ER tablet). nih.gov
t½ (Half-life)Time required for the plasma concentration to decrease by half.~3 hours (IR); ~9 hours (ER). nih.gov
Clearance (CL/F)Volume of plasma cleared of the drug per unit time after oral administration.Highly variable due to extensive first-pass metabolism. researchgate.net

Contributions to Predictive Models for Drug-Drug Interactions at the Metabolic Level in Non-clinical Contexts

Drug-drug interactions (DDIs) represent a significant concern in drug development and clinical practice. Many DDIs arise from the inhibition or induction of cytochrome P450 (CYP) enzymes, which are responsible for metabolizing a vast number of drugs. researchgate.net Fluvastatin is metabolized by several CYP isoforms, primarily CYP2C9 (approximately 75%), with contributions from CYP3A4 and CYP2C8. drugbank.comnih.govwikipedia.org The formation of 5-hydroxyfluvastatin involves multiple enzymes, including CYP2C9, CYP2C8, CYP3A4, and CYP2D6. nih.govnih.gov

In non-clinical contexts, predictive DDI models are built using data from in vitro experiments, often with human liver microsomes. These experiments measure the rate of metabolite formation in the presence of other drugs that may be potential inhibitors or inducers. The precise quantification of 5-hydroxyfluvastatin, enabled by its deuterated internal standard, is paramount in these assays. It allows researchers to:

Determine the inhibitory potential (e.g., IC50 values) of co-administered drugs on fluvastatin's metabolic pathways.

Identify which specific CYP enzymes are the primary contributors to fluvastatin's metabolism by using selective chemical inhibitors. nih.gov

Assess fluvastatin's own potential to inhibit the metabolism of other drugs that are substrates of the same enzymes. researchgate.netnih.gov

This data is then used to parameterize mechanistic static or dynamic models that can predict the likelihood and potential magnitude of a DDI in vivo. For example, studies have shown that potent CYP2C9 inhibitors can significantly impact fluvastatin exposure, whereas CYP3A4 inhibitors have a negligible effect, a finding that aligns with its primary metabolic pathway. researchgate.netnih.gov

Table 2: Cytochrome P450 (CYP) Enzymes Involved in Fluvastatin Metabolism.
EnzymeApproximate Contribution to Fluvastatin MetabolismMetabolites FormedKnown Interacting Agents (Examples)Source
CYP2C9~75%5-hydroxyfluvastatin, 6-hydroxy-fluvastatin, N-desisopropyl fluvastatinInhibitors (e.g., Fluconazole); Inducers (e.g., Rifampicin) drugbank.comnih.govresearchgate.netwikipedia.orgpediatriconcall.com
CYP3A4~20%5-hydroxyfluvastatinInhibitors (e.g., Itraconazole, Erythromycin) show no significant effect on fluvastatin PK. drugbank.comresearchgate.netnih.gov
CYP2C8~5%5-hydroxyfluvastatinInhibitors (e.g., Gemfibrozil) drugbank.comnih.govrxlist.com
CYP2D6Minor5-hydroxyfluvastatinNot a major interaction pathway. nih.gov

Enabling Mechanistic Insights into Drug Disposition in Pre-Clinical Species

Understanding a drug's absorption, distribution, metabolism, and excretion (ADME), collectively known as drug disposition, is fundamental to preclinical research. Fluvastatin is characterized by rapid absorption followed by extensive first-pass metabolism in the liver. nih.govnih.gov This hepatic extraction is so efficient that the systemic bioavailability of the parent drug is low, ranging from 24% to 30%. nih.govwikipedia.org

The metabolism of fluvastatin into metabolites like 5-hydroxyfluvastatin is a primary driver of its disposition. researchgate.net The ultimate elimination of the drug from the body occurs mainly through the biliary/fecal route, with approximately 95% of an administered dose excreted in feces, largely as metabolites. nih.govnih.gov

By using this compound to accurately track the formation and fate of the 5-hydroxy metabolite in preclinical species, researchers can gain mechanistic insights into several key disposition processes:

Hepatic Uptake and First-Pass Effect: The rapid appearance of 5-hydroxyfluvastatin relative to the parent drug in portal and systemic circulation provides a quantitative measure of the liver's extraction efficiency.

Metabolic Clearance: The rate of metabolite formation is a direct indicator of metabolic clearance, a major component of the body's total clearance of fluvastatin.

Biliary Excretion: Following the concentration of metabolites in bile and feces helps to confirm and quantify the importance of this excretory pathway. researchgate.net

These studies in preclinical species are vital for understanding why fluvastatin disposition is largely independent of renal function and for building a comprehensive picture of how the drug is processed and eliminated by the body. nih.gov

Table 3: Summary of Fluvastatin Disposition Characteristics.
ADME ProcessCharacteristicRelevance of 5-hydroxyfluvastatinSource
AbsorptionRapid and almost complete (>90%) from the GI tract.Parent drug is absorbed before metabolism. nih.gov
DistributionHighly protein-bound (>98%); small volume of distribution, suggesting it remains primarily in the circulation and liver.Metabolites are generally hydrophilic and do not accumulate in blood. drugbank.comnih.gov
MetabolismExtensive first-pass metabolism in the liver by CYP enzymes.Formation of 5-hydroxyfluvastatin is a major metabolic pathway. drugbank.comwikipedia.orgnih.gov
ExcretionPrimarily via bile into feces (~95%), with minimal renal excretion (~5%).5-hydroxyfluvastatin is a predominant metabolite found in feces. nih.govresearchgate.netnih.gov

Application in Quantitative In Vitro to In Vivo Extrapolation (IVIVE) of Metabolism

Quantitative in vitro to in vivo extrapolation (IVIVE) is a powerful translational modeling technique used to predict human pharmacokinetics from preclinical data. For drugs cleared primarily by metabolism, IVIVE aims to forecast in vivo clearance based on metabolic rates measured in in vitro systems like human liver microsomes or hepatocytes.

The process for metabolic IVIVE involves several key steps where precise analytical measurements are crucial:

In Vitro Incubation: Fluvastatin is incubated with a human-derived liver test system (e.g., microsomes) containing active CYP enzymes.

Quantification of Metabolite Formation: Over time, samples are taken, and the reaction is stopped. The concentration of the formed 5-hydroxyfluvastatin is measured with high accuracy and precision, a task for which this compound is an ideal internal standard.

Calculation of Intrinsic Clearance: The rate of metabolite formation is used to calculate the intrinsic clearance (CLint), which represents the inherent metabolic capacity of the liver enzymes for the drug.

Scaling and Prediction: The in vitro CLint is scaled using physiological parameters (e.g., liver blood flow, microsomal protein per gram of liver) to predict the in vivo hepatic clearance in humans.

The accuracy of the entire IVIVE prediction hinges on the quality of the in vitro data. The use of a stable isotope-labeled standard like this compound minimizes analytical variability and provides the robust data needed to confidently extrapolate in vitro findings to predict human metabolic clearance, thereby aiding in early-stage drug development assessments.

Table 4: Conceptual Data for IVIVE of Fluvastatin Metabolic Clearance.
ParameterDescriptionSource of DataRole of 5-Hydroxy Fluvastatin-d7
Rate of Metabolite Formation (v)The speed at which 5-hydroxyfluvastatin is produced in the in vitro system.In vitro experiment (e.g., human liver microsomes).Enables accurate quantification of 5-hydroxyfluvastatin to determine the rate.
Intrinsic Clearance (CLint)A measure of the liver's intrinsic ability to metabolize a drug (v / [Substrate Concentration]).Calculated from in vitro data.High-quality rate data leads to a more reliable CLint value.
Physiological Scaling FactorsValues such as mg of microsomal protein per gram of liver, and liver weight.Literature values.N/A
Predicted Hepatic Clearance (CLh)The final prediction of in vivo clearance based on the scaled in vitro data.Calculated using a liver model (e.g., well-stirred model).The accuracy of the prediction is dependent on the quality of the CLint input.

Broader Impact in Pharmaceutical Research and Development

Function as a Reference Standard for Quality Control and Impurity Profiling of Fluvastatin (B1673502) and Related Substances

The use of 5-Hydroxy Fluvastatin-d7 Sodium Salt as a reference standard is crucial for the quality control of Fluvastatin. scinews.uzpharmaffiliates.com In analytical chemistry, particularly in quantitative analysis using techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS), stable isotope-labeled internal standards are the gold standard. nih.gov Their physical and chemical properties are nearly identical to their non-labeled counterparts, ensuring they behave similarly during sample extraction, chromatographic separation, and ionization. scinews.uz This co-elution and similar behavior allow for the correction of matrix effects and variations in instrument response, leading to highly accurate and precise quantification of the target analyte. nih.gov

In the context of Fluvastatin manufacturing, this deuterated standard is essential for accurately quantifying 5-Hydroxy Fluvastatin, a known metabolite and potential impurity. pharmaffiliates.comnih.gov Regulatory bodies require stringent control over impurities in pharmaceutical products. The use of this compound enables pharmaceutical manufacturers to develop and validate robust analytical methods to ensure that the levels of this and other related impurities in Fluvastatin drug substances and products are within acceptable limits. researchgate.net

Table 1: Analytical Applications of this compound

ApplicationTechniquePurpose
Quality Control LC-MS/MSAccurate quantification of 5-Hydroxy Fluvastatin impurity in Fluvastatin active pharmaceutical ingredient (API) and drug products.
Impurity Profiling HPLC, LC-MS/MSIdentification and quantification of potential degradation products and metabolites of Fluvastatin. sphinxsai.com
Bioequivalence Studies LC-MS/MSServe as an internal standard for the precise measurement of Fluvastatin and its metabolites in biological matrices. clinicaltrials.gov

Facilitating Comparative Metabolism Studies Across Diverse Research Models

Understanding the metabolic fate of a drug is a cornerstone of pharmaceutical development. Stable isotope-labeled compounds like this compound are invaluable tools in these investigations. nih.gov By using a deuterated version of a metabolite, researchers can easily distinguish between the administered compound and endogenously produced substances, as well as differentiate it from the parent drug and other metabolites in complex biological samples. metsol.com

This capability is particularly important in comparative metabolism studies. These studies are conducted across different species (e.g., rats, dogs, monkeys, and humans) and in various in vitro models (e.g., liver microsomes, hepatocytes) to understand inter-species differences in drug metabolism. nih.gov The data generated from these studies are critical for extrapolating preclinical safety and efficacy data to humans. The use of this compound allows for precise tracking and quantification of this specific metabolic pathway of Fluvastatin across these different models, providing a clearer picture of its disposition. nih.gov This helps in identifying the primary enzymes responsible for its formation, such as cytochrome P450 isoforms. nih.gov

Table 2: Research Models Utilizing Labeled Fluvastatin Metabolites

Research ModelPurposeKey Findings Enabled by Labeled Standards
Human Liver Microsomes (HLM) In vitro metabolism assessmentIdentification of key metabolic pathways and responsible enzymes (e.g., CYP2C9, CYP3A4). nih.govfda.gov
Rat Liver Microsomes (RLM) Interspecies comparison of metabolismElucidation of species-specific differences in metabolite formation. nih.gov
In Vivo Animal Studies (e.g., Rats) Pharmacokinetic and excretion studiesDetermination of absorption, distribution, metabolism, and excretion (ADME) profiles. nih.govnih.gov
Human Clinical Studies Bioavailability and pharmacokinetic studiesCharacterization of the metabolic profile in humans under real-world conditions. nih.govnih.gov

Development of In Silico Tools for Metabolism and Disposition Prediction

In recent years, computational or in silico models have gained prominence in drug discovery and development as a means to predict the metabolic fate of new chemical entities, thereby reducing the time and cost associated with experimental studies. news-medical.net These models use algorithms to predict various properties, including absorption, distribution, metabolism, and excretion (ADME). nih.gov

The accuracy and predictive power of these in silico tools are highly dependent on the quality of the experimental data used to train and validate them. Data obtained from studies using stable isotope-labeled compounds such as this compound are particularly valuable. For instance, a study on Fluvastatin metabolites used UHPLC/Q-TOF/MS/MS to identify and characterize metabolites in rats and then employed in silico tools to predict their toxicological significance. nih.govsci-hub.se By providing precise quantitative data on the formation of specific metabolites, these labeled compounds help to refine the algorithms used in predictive models. This iterative process of experimental validation and model refinement leads to more robust and reliable in silico tools that can better predict potential drug-drug interactions and metabolic liabilities of new drug candidates.

Support for Mechanistic Studies in Drug Discovery and Lead Optimization

During the early stages of drug discovery, a process known as lead optimization is undertaken to refine the chemical structure of a promising compound to enhance its efficacy, selectivity, and metabolic stability while minimizing potential toxicity. juniperpublishers.comnih.gov Understanding the metabolic pathways of a lead compound is a critical component of this process.

The use of deuterated metabolites like this compound can provide crucial insights into the metabolic "soft spots" of a molecule—positions that are susceptible to metabolic modification. nih.gov By understanding how and where metabolism occurs, medicinal chemists can make targeted chemical modifications to block or slow down undesirable metabolic pathways. This strategic deuteration, sometimes referred to as a "deuterium switch," can lead to an improved pharmacokinetic profile, such as a longer half-life, and a better safety profile by reducing the formation of reactive or toxic metabolites. juniperpublishers.comnih.gov Therefore, this compound serves as a vital tool in mechanistic studies aimed at elucidating the structure-metabolism relationships that guide the design of safer and more effective drugs.

Emerging Research Directions and Methodological Innovations

Advancements in Automated and High-Throughput Bioanalytical Workflows for Labeled Metabolites

The demand for faster, more reliable bioanalysis in drug development has spurred significant innovation in automating laboratory workflows. technologynetworks.com Manual sample preparation is a well-known bottleneck, and its automation offers substantial improvements in consistency, reliability, and throughput. technologynetworks.combiotage.com For labeled metabolites such as 5-Hydroxy Fluvastatin-d7 Sodium Salt, automated systems are transforming how pharmacokinetic (PK) and metabolomic studies are conducted.

Recent developments center on integrated platforms that combine robotic liquid handling with sophisticated analytical instrumentation like liquid chromatography-mass spectrometry (LC-MS). biorxiv.orgnih.gov These automated workflows standardize every step, from sample pre-treatment and extraction to final analysis, minimizing human error and variability. technologynetworks.comnih.gov For instance, the use of an automated liquid handling platform can enable consistent extraction of metabolites from diverse biological samples, preparing them for LC-MS analysis. biorxiv.org This high level of standardization is crucial for quantitative studies that rely on the precise measurement of internal standards like this compound. The result is a significant reduction in the time and resources required to develop and validate robust bioanalytical assays, accelerating the drug development pipeline. nih.gov

Application in Micro-physiological Systems and Organ-on-a-Chip Models for Metabolic Studies

Traditional 2D cell cultures and animal models often fail to accurately predict human drug metabolism and toxicity due to a lack of physiological complexity or species-specific differences. nih.gov Micro-physiological systems (MPS), particularly organ-on-a-chip (OOC) models, have emerged as a powerful alternative. These microfluidic devices contain living human cells cultured in continuously perfused microchambers that mimic the 3D architecture and functional units of human organs like the liver, gut, and kidney. mdpi.comresearchgate.net

The liver-on-a-chip is especially relevant for studying compounds like Fluvastatin (B1673502), as the liver is the primary site of its metabolism. mdpi.comnih.gov By introducing Fluvastatin into such a system, researchers can observe its conversion to metabolites, including 5-Hydroxy Fluvastatin. The use of a labeled standard like this compound within these OOC models allows for precise tracking and quantification of the metabolite's formation and subsequent fate. Furthermore, multi-organ-on-chip platforms can integrate a gut module for absorption, a liver module for metabolism, and a kidney module for excretion, providing a more holistic view of a drug's disposition. nih.govuu.nl These advanced models enable detailed investigation into organ-organ interactions and the potential for metabolites generated in the liver to affect other tissues. mdpi.com

Table 1: Application of Organ-on-a-Chip (OOC) Models in Metabolic Studies

OOC Model Type Description Relevance to Labeled Metabolite Studies Key Findings from Research
Liver-on-a-Chip Mimics the microarchitecture and function of the liver, the primary organ for drug metabolism. researchgate.net Allows for the study of prodrug activation and the formation of metabolites like 5-Hydroxy Fluvastatin in a controlled, human-relevant environment. nih.gov Can be used to test for drug toxicity and analyze adverse reactions from drug-drug interactions. nih.gov
Gut-on-a-Chip Recreates the intestinal environment, including the epithelial barrier and peristalsis-like mechanical forces. nih.gov Enables investigation of oral drug absorption and the role of gut epithelia in first-pass metabolism. Can model the formation of 3D villous structures and intestinal barrier function, crucial for absorption studies. mdpi.com

| Multi-Organ-on-a-Chip | Integrates several organ modules (e.g., gut, liver, kidney) connected by microfluidic channels to simulate systemic circulation. uu.nl | Provides a comprehensive assessment of a drug's absorption, distribution, metabolism, and excretion (ADME) profile. uu.nl | Can reveal complex organ interactions, such as when metabolites produced by the liver exhibit toxicity in other organs like the kidney. mdpi.com |

Integration with Multi-omics Approaches for Comprehensive Biological Understanding of Drug Metabolism

Modern biological research has moved beyond studying single molecules to integrating vast datasets from genomics, transcriptomics, proteomics, and metabolomics. nih.gov This multi-omics approach provides a systems-level understanding of disease and drug action. nih.gov Metabolomics, which provides a snapshot of the small molecules present in a biological system, is a critical component of these studies. biorxiv.org

Labeled internal standards like this compound are indispensable in this context. In a multi-omics study investigating the effects of Fluvastatin, the labeled standard allows for the accurate quantification of its key metabolite across numerous samples. This precise metabolomic data can then be integrated with genomic data (e.g., identifying gene variants in metabolic enzymes like CYPs), proteomic data (e.g., quantifying the expression levels of those enzymes), and transcriptomic data (e.g., measuring mRNA levels). nih.govplos.org

This integrated analysis helps to build a comprehensive picture of how genetic and environmental factors influence a drug's metabolic pathway. medrxiv.org It can uncover regulatory networks and explain inter-individual variability in drug response, paving the way for personalized medicine. nih.gov

Computational and Artificial Intelligence-Driven Approaches for Predicting Metabolic Fate with Labeled Standards

The use of computational and artificial intelligence (AI) models to predict drug metabolism is rapidly advancing. nih.gov These in silico tools aim to predict a compound's metabolic fate, including its sites of metabolism (SOMs) and the structures of its metabolites, before extensive and costly experimental work is undertaken. nih.govlhasalimited.org Machine learning and deep learning algorithms are trained on large datasets of known metabolic reactions to recognize patterns that make a molecule susceptible to certain biotransformations. nih.govmdpi.com

Labeled standards play a crucial role in the development and validation of these predictive models. The experimental data generated using standards like this compound provide the high-quality, quantitative "ground truth" needed to train and test the accuracy of AI algorithms. nih.gov By comparing the model's predictions with the measured metabolic profiles from experiments involving labeled compounds, developers can refine and improve their computational tools.

Table 2: Computational and AI-Driven Approaches in Metabolism Prediction

Approach Description Role of Labeled Standards
Expert Systems Use a predefined set of biotransformation rules derived from known metabolic pathways to predict potential metabolites. nih.gov Provide experimental data to expand and refine the rule sets, improving prediction accuracy.
Machine Learning (e.g., Random Forest) Algorithms are trained on datasets of known substrates and their metabolites to learn the structural features that determine metabolic liability. mdpi.com Serve as part of the training and validation datasets, ensuring the model learns from accurate, real-world metabolic transformations.
Deep Learning Utilizes complex neural networks to analyze molecular structures and predict metabolic outcomes, often with higher accuracy for complex reactions. nih.gov High-quality quantitative data from labeled standards is critical for training these data-intensive models.

| Quantum Mechanics (Reactivity-Based) | Calculates the electronic properties of a molecule to predict the chemical reactivity of different sites, identifying likely points of metabolic attack. nih.gov | Experimental results using labeled compounds help validate the correlation between calculated reactivity and observed metabolism. |

Table 3: Compound Names Mentioned in the Article

Compound Name
This compound
Fluvastatin
5-Hydroxy Fluvastatin
N-Deisopropyl-fluvastatin

Q & A

Q. How can researchers determine the solubility of 5-Hydroxy Fluvastatin-d7 Sodium Salt in aqueous solutions for experimental preparation?

  • Methodological Answer : Solubility testing should follow standardized protocols using distilled water. Prepare solutions at varying concentrations (e.g., 1–100 mM) and observe dissolution under controlled temperatures (e.g., 25°C and 37°C). Use pH paper or a calibrated pH meter to assess the solution's acidity/alkalinity, as salt solubility often correlates with pH . For classification, compare results to known solubility categories (soluble, sparingly soluble) as outlined in curriculum-based salt preparation guidelines . Document observations in a structured table, noting pH, temperature, and solubility status.

Q. What are the critical steps in preparing this compound as a reference standard for chromatography?

  • Methodological Answer :
  • Purity Verification : Use HPLC or LC-MS to confirm chemical purity (>98%) and isotopic enrichment (deuterium labeling) .
  • Solution Preparation : Dissolve the compound in a solvent compatible with the analytical method (e.g., methanol:water 70:30 v/v). Filter through a 0.22 μm membrane to remove particulates .
  • Storage : Aliquot and store at -20°C in amber vials to prevent photodegradation. Include batch-specific certificates of analysis (CoA) for traceability .

Advanced Research Questions

Q. How can researchers validate an HPLC method for quantifying this compound in biological matrices?

  • Methodological Answer :
  • Column and Mobile Phase : Use a C18 column (4.6 × 100 mm, 3.5 μm) with a mobile phase of acetonitrile:phosphate buffer (pH 3.0, 45:55 v/v) at 1.0 mL/min flow rate .
  • Internal Standard : Employ a structurally similar deuterated compound (e.g., ortho-hydroxy atorvastatin-d5) to correct for matrix effects .
  • Validation Parameters :
  • Linearity : Test over 50–150% of expected concentration (R² ≥ 0.995).
  • Precision : Intra- and inter-day CV ≤ 2.0% .
  • Recovery : Spike known concentrations into plasma; recovery should be 85–115% .

Q. How should researchers address contradictory data in stability studies of this compound under varying storage conditions?

  • Methodological Answer :
  • Controlled Variables : Replicate experiments under identical conditions (temperature, humidity, light exposure). Use ANOVA to identify statistically significant degradation trends .
  • Degradation Product Analysis : Perform LC-MS/MS to identify impurities (e.g., oxidation byproducts) and correlate with storage duration .
  • Documentation : Report deviations in peak area/height (RSD ≤ 2.0%) and adjust storage recommendations (e.g., -80°C for long-term stability) .

Q. What experimental design is recommended for studying the metabolic pathways of this compound in vitro?

  • Methodological Answer :
  • Cell-Based Assays : Use hepatocyte cultures or microsomal fractions to monitor phase I/II metabolism. Include negative controls (no enzyme) and positive controls (known metabolized compounds) .
  • Isotopic Tracing : Leverage deuterium labeling to track metabolic transformation via mass spectrometry. Compare fragmentation patterns with non-deuterated analogs .
  • Data Interpretation : Use software (e.g., Skyline) to quantify metabolites and calculate kinetic parameters (e.g., Km, Vmax) .

Method Development & Reproducibility

Q. What guidelines ensure reproducibility in synthesizing this compound for multi-institutional studies?

  • Methodological Answer :
  • Detailed Protocols : Document synthesis steps, including reaction time, temperature, and purification methods (e.g., column chromatography). Provide NMR and HRMS data for structural confirmation .
  • Cross-Validation : Share batches with collaborating labs for independent purity testing. Use harmonized analytical methods (e.g., USP-compliant HPLC) .
  • Reporting Standards : Adhere to journal guidelines (e.g., Beilstein Journal of Organic Chemistry) for experimental reproducibility, including raw data deposition in public repositories .

Q. How can researchers optimize LC-MS/MS parameters to distinguish this compound from its isomers?

  • Methodological Answer :
  • Chromatographic Separation : Adjust gradient elution (e.g., 10–90% acetonitrile over 15 min) to resolve co-eluting isomers. Validate with spiked samples .
  • Mass Spectrometry : Use high-resolution Q-TOF to differentiate isotopic patterns (e.g., m/z shifts due to deuterium) and fragment ions unique to the target compound .
  • Data Analysis : Apply principal component analysis (PCA) to cluster MS spectra and confirm isomer discrimination .

Ethical & Regulatory Considerations

Q. What are the best practices for obtaining informed consent in human studies involving deuterated compounds like this compound?

  • Methodological Answer :
  • Consent Forms : Clearly state the compound’s experimental use, potential risks, and anonymization protocols. Include opt-out clauses and contact information for the institutional review board (IRB) .
  • Participant Briefing : Use non-technical language to explain the purpose of deuterated tracers in pharmacokinetic studies. Provide a FAQ sheet addressing common concerns .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.